Carmoterol-d3 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carmoterol-d3 Hydrochloride is a deuterated form of Carmoterol, a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Carmoterol due to its stable isotope labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Carmoterol-d3 Hydrochloride involves multiple steps, including the introduction of deuterium atoms into the Carmoterol molecule. The process typically starts with the synthesis of the intermediate compounds, followed by the incorporation of deuterium. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .

Analyse Des Réactions Chimiques

Types of Reactions

Carmoterol-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinolinone derivatives, while reduction can yield hydroxy derivatives.

Applications De Recherche Scientifique

Carmoterol-d3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.

Biology: Employed in studies involving beta-2 adrenergic receptors to understand their role in cellular signaling.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Carmoterol.

Industry: Applied in the development of new therapeutic agents targeting respiratory conditions

Mécanisme D'action

Carmoterol-d3 Hydrochloride exerts its effects by binding to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs. The molecular targets include the beta-2 adrenergic receptors, and the pathways involved are primarily related to cAMP signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Formoterol: Another long-acting beta-2 agonist used in the treatment of asthma and COPD.

Salmeterol: A long-acting beta-2 agonist with a slower onset of action compared to Carmoterol.

Indacaterol: An ultra-long-acting beta-2 agonist used for COPD management.

Uniqueness

Carmoterol-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to similar compounds, Carmoterol has a rapid onset of action and a longer duration of effect, making it highly effective in managing respiratory conditions .

Activité Biologique

Carmoterol-d3 hydrochloride is a deuterated form of Carmoterol, a long-acting beta-2 adrenergic agonist primarily used in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This article explores its biological activity, focusing on its pharmacodynamics, receptor interaction, and therapeutic implications, supported by relevant data tables and case studies.

This compound has the following chemical properties:

- Chemical Formula: C21H24D2N2O4·HCl

- Molecular Weight: Approximately 368.43 g/mol

- Structure: The compound features a beta-phenethylamine backbone with a hydroxyl group, contributing to its agonistic activity at beta-2 adrenergic receptors.

Carmoterol-d3 acts as a selective agonist for the β2-adrenoceptor, which is pivotal in mediating bronchial dilation. It exhibits an affinity that is significantly higher for β2 receptors compared to β1 and β3 receptors, making it particularly effective for respiratory therapies. According to research findings, Carmoterol demonstrates:

- Selectivity Ratio: 53 times higher affinity for β2 over β1 receptors .

- Efficacy: It shows high intrinsic activity (IA) at the β2 receptor, with a pEC50 value indicating potent bronchodilation effects.

Pharmacological Profile

The pharmacological profile of Carmoterol-d3 includes:

| Agonist | β1 pEC50 | β2 pEC50 | β3 pEC50 | Selectivity for β2 over β1 |

|---|---|---|---|---|

| Carmoterol | 10.19 ± 0.15 | 88.6 ± 4.1 | Not specified | High |

This table illustrates the significant selectivity of Carmoterol for β2 receptors, underscoring its therapeutic potential in treating conditions requiring bronchodilation.

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of Carmoterol in patients with COPD and asthma. A notable study conducted by Rosethorne et al. (2010) demonstrated that Carmoterol provided rapid onset and prolonged duration of action compared to other beta agonists such as salmeterol and formoterol.

Case Study: Efficacy in COPD Patients

In a randomized controlled trial involving COPD patients:

- Objective: To assess the efficacy of Carmoterol compared to placebo.

- Results: Patients receiving Carmoterol showed a significant improvement in forced expiratory volume (FEV1) after 12 weeks of treatment.

- Conclusion: The study concluded that Carmoterol is effective in improving lung function and reducing symptoms associated with COPD.

Safety Profile

The safety profile of Carmoterol-d3 has been assessed across multiple studies. Common side effects reported include:

- Headaches

- Tremors

- Palpitations

Long-term studies indicate that the benefits outweigh the risks when used as prescribed, particularly in patients with chronic respiratory diseases.

Propriétés

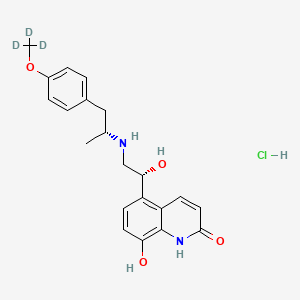

IUPAC Name |

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-[4-(trideuteriomethoxy)phenyl]propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCWERNQGSKYAG-IJVZJPPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.